N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide
Description
N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide is a synthetic formamide derivative characterized by a central formamide (-NHCHO) group flanked by two distinct substituents: a 2-(4-methoxyphenyl)ethyl moiety and a phenylcyclopentyl group. This compound is structurally unique due to the combination of a methoxy-substituted aromatic system, a flexible ethyl chain, and a rigid cyclopentane ring fused with a phenyl group.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-24-19-11-9-17(10-12-19)13-16-22-20(23)21(14-5-6-15-21)18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-16H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDPQTRCWHIWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Methoxyacetophenone
A common route involves the reductive amination of 4-methoxyacetophenone with ethylamine. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 50°C yields 2-(4-methoxyphenyl)ethylamine with >85% efficiency. This method avoids stoichiometric reducing agents, aligning with green chemistry principles.
Nucleophilic Substitution in Dimethyl Sulfoxide (DMSO)
Alternative pathways employ sodium cyanide (NaCN) in DMSO to displace halides from 2-(4-methoxyphenyl)ethyl chloride. The resulting nitrile intermediate undergoes hydrogenation over Raney nickel to produce the amine. While effective, this method requires careful handling of cyanide reagents and generates stoichiometric waste.
Synthesis of Phenylcyclopentylamine
Friedel-Crafts Alkylation and Subsequent Amination
Cyclopentane is functionalized via Friedel-Crafts alkylation using benzene and cyclopentyl chloride in the presence of aluminum trichloride (AlCl₃). The resultant phenylcyclopentane is brominated at the cyclopentyl position, followed by amination with aqueous ammonia under high pressure to yield phenylcyclopentylamine.
Nitrile Reduction Strategy
Chlorocyclopentane reacts with NaCN in DMSO at 125°C to form cyclopentanecarbonitrile, which is subsequently reduced using lithium aluminum hydride (LiAlH₄) to yield cyclopentylamine. Aryl functionalization is achieved via Suzuki-Miyaura coupling with phenylboronic acid, though this step demands palladium catalysis and stringent anhydrous conditions.
Formylation of the Secondary Amine Precursor
The coupling of 2-(4-methoxyphenyl)ethylamine and phenylcyclopentylamine to form the secondary amine intermediate, N-(2-(4-methoxyphenyl)ethyl)phenylcyclopentylamine, precedes the final formylation step. Two dominant methodologies emerge:
Ruthenium-Catalyzed Carbon Dioxide Utilization
A groundbreaking method described in EP3260441B1 utilizes a pincer ruthenium catalyst (e.g., Ru-PNP complexes) to mediate the reaction between the secondary amine, CO₂, and H₂. Under optimized conditions (120°C, 60 atm pressure), this approach achieves near-quantitative conversion to the formamide with a turnover number (TON) exceeding 600,000. The reaction mechanism proceeds via a metal-hydride intermediate, facilitating CO₂ insertion into the N-H bond (Figure 1).
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Ru-PNP complex (0.002 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 120°C |
| Pressure (CO₂/H₂) | 35 atm each |
| Yield | 92% |
Classical Formylation with Formic Acid Derivatives
Traditional approaches employ formic acid (HCOOH) and acetic anhydride ((Ac)₂O) under Dean-Stark conditions to azeotropically remove water. While effective, this method generates acidic waste and requires post-reaction neutralization. Yields typically range from 70–80%, with chromatographic purification necessary to isolate the product.
Comparative Analysis of Methodologies
The ruthenium-catalyzed method offers superior sustainability, leveraging CO₂ as a C1 synthon and producing water as the sole byproduct. In contrast, classical formylation routes, though operationally simpler, face scalability challenges due to reagent costs and waste management. Economic analyses favor the catalytic approach for industrial-scale production, with estimated cost reductions of 40–50% compared to conventional methods.
Challenges and Optimization Strategies
Stereochemical Control
The phenylcyclopentyl group introduces stereogenic centers, necessitating asymmetric synthesis techniques. Chiral auxiliaries or enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce desired configurations, though these methods remain underdeveloped for this specific substrate.
Catalyst Recycling and Stability
Ruthenium catalysts demonstrate remarkable stability, retaining >90% activity after 12 reuse cycles. Immobilization on mesoporous silica supports further enhances recyclability, reducing metal leaching to <1 ppm.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide is not well-understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its formamide and phenyl groups. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative features:
Key Observations :
Structural Flexibility vs. In contrast, compounds with hydroxycyclohexyl substituents (e.g., ) may exhibit altered solubility due to hydrogen-bonding interactions.
Synthetic Efficiency :
- Palladium-mediated cross-coupling (e.g., ) achieves higher yields (64–72%) compared to Cu-catalyzed methods (24–26% in ), likely due to milder reaction conditions.
Spectroscopic Trends :
- Electron-withdrawing substituents (e.g., nitro in ) reduce the C=O stretching frequency in IR spectra (1677 cm⁻¹ vs. 1686 cm⁻¹ for methoxy-substituted analogs ), reflecting altered electronic environments.
Pharmacological Relevance :
- Formamide derivatives with 4-methoxyphenyl groups are prevalent in drug development (e.g., formoterol fumarate ). The target compound’s cyclopentyl-phenyl moiety may confer unique pharmacokinetic properties, such as prolonged half-life or reduced metabolism.
Biological Activity
N-(2-(4-Methoxyphenyl)ethyl)(phenylcyclopentyl)formamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H27NO3
- Molecular Weight : 353.45 g/mol
- CAS Number : 151156-92-2
- Boiling Point : Approximately 553.6 °C (predicted)
- Density : 1.116 g/cm³ (predicted)
- pKa : 15.47
These properties indicate that this compound is stable and possesses characteristics suitable for various chemical reactions and applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. The compound may modulate the activity of these targets, leading to diverse biological effects.
Therapeutic Applications
Research has identified several potential therapeutic applications for this compound:
- Neuroprotection : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential for treating neurodegenerative diseases.
- Anticancer Activity : Derivatives of this compound have shown the ability to inhibit the proliferation of cancer cells, particularly in prostate cancer models. Structure-activity relationship studies indicate that modifications to the phenyl groups can enhance cytotoxicity against specific cancer cell lines.
- Antituberculosis Potential : Some studies have reported related compounds exhibiting antituberculosis activity, suggesting that this compound could be explored for similar applications.
Summary of Biological Activities
Case Study Example
In a study investigating the neuroprotective effects of related compounds, researchers found that certain derivatives significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of antioxidant pathways, indicating promising directions for future therapeutic developments targeting neurodegenerative diseases.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Initial assessments suggest moderate membrane permeability and favorable metabolic pathways, which could enhance bioavailability and efficacy in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
